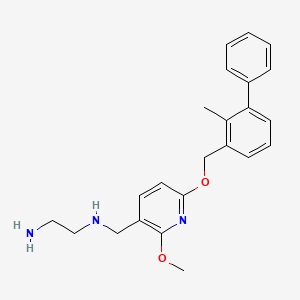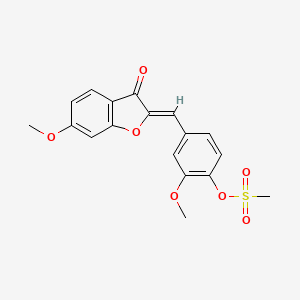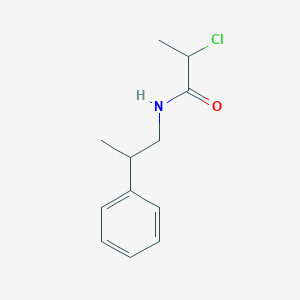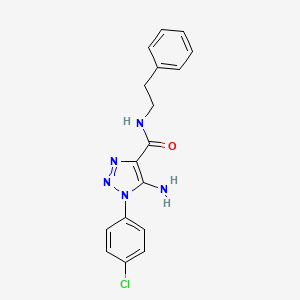
N-deacetylated BMS-202
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-deacetylated BMS-202 is the deacetylated form of BMS-202 . It is a small-molecule PD-1/PD-L1 interaction inhibitor with an IC50 of 18 nM . It is mainly used for cancer research .
Molecular Structure Analysis
N-deacetylated BMS-202 is characterized by a methoxy-1-pyridine chemical structure . It exhibits a high affinity to PD-L1 dimerization . More detailed structural analysis can be found in crystallographic studies .Chemical Reactions Analysis
N-deacetylated BMS-202 is the result of a deacetylation reaction of BMS-202 . The specific chemical reactions involved in this process are not detailed in the available resources.Physical And Chemical Properties Analysis
N-deacetylated BMS-202 has a molecular formula of C23H27N3O2 and a molecular weight of 377.48 . It is soluble in DMSO at a concentration of ≥ 36 mg/mL .Wissenschaftliche Forschungsanwendungen
Metabolic Activation and DNA Binding
- N-deacetylation in Metabolic Activation : The metabolic N-oxidation, N-acetylation, and N-deacetylation processes, including the transformation of carcinogenic compounds like benzidine, are essential in understanding how compounds similar to N-deacetylated BMS-202 might behave in biological systems. The study by Frederick et al. (1985) in Carcinogenesis highlights the significance of these processes in hepatic metabolism, demonstrating that deacetylation can lead to the accumulation of potentially electrophilic metabolites within the liver cells, possibly serving as intermediates in the synthesis of toxic metabolites (Frederick et al., 1985).
Biomedical Applications of Chitin and Chitosan
- Chitin and Chitosan in Biomedical Applications : Research on chitin and its deacetylated variant chitosan, similar to N-deacetylated BMS-202, demonstrates their utility in wound dressing, drug delivery, and tissue engineering. Khor and Lim (2003) in Biomaterials emphasize the diverse biomedical applications of these materials, suggesting potential uses for deacetylated compounds in various medical fields (Khor & Lim, 2003).
Effects on Heparan Sulfate in Diabetes
- Impact on Heparan Sulfate in Diabetic Conditions : The decreased activity of enzymes like glucosaminyl N-deacetylase, which is involved in the biosynthesis of heparan sulfate, has been observed in diabetic conditions. Unger et al. (1991) in The Journal of Biological Chemistry report that reduced N-deacetylation activity may affect the overall structure and function of heparan sulfate in diabetic hepatocytes, indicating the importance of deacetylation processes in pathological conditions (Unger et al., 1991).
Wirkmechanismus
N-deacetylated BMS-202 inhibits the PD-1/PD-L1 interaction, which is a key mechanism in immune response . It reduces the expression of PD-L1 on the surface of GBM cells and interrupts the PD-L1-AKT-BCAT1 axis independent of mTOR signaling . This leads to the inhibition of cell proliferation and invasion .
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-20(9-6-10-21(17)18-7-4-3-5-8-18)16-28-22-12-11-19(15-25-14-13-24)23(26-22)27-2/h3-12,25H,13-16,24H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGJGWNPAKJGGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2370058.png)
![Methyl 6-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2370059.png)
![2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide](/img/structure/B2370060.png)
![Methyl 5-cyano-4-(2,4-dichlorophenyl)-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2370061.png)
![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,6aR,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2370062.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2370071.png)


![N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-phenylbenzamide](/img/structure/B2370075.png)
